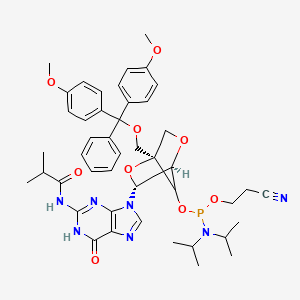
DMT-locG(ib) Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-locG(ib) Phosphoramidite is a phosphoramidite monomer used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine and is characterized by the presence of a dimethoxytrityl (DMT) protecting group. The compound has the empirical formula C45H54N7O9P and a molecular weight of 867.93 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-locG(ib) Phosphoramidite typically involves the protection of the guanosine base followed by the introduction of the phosphoramidite group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-locG(ib) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMT protecting group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is often used to remove the DMT protecting group.
Major Products Formed
The major products formed from these reactions include the corresponding phosphate derivatives and deprotected oligonucleotides .
Applications De Recherche Scientifique
DMT-locG(ib) Phosphoramidite is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of DMT-locG(ib) Phosphoramidite involves its incorporation into oligonucleotides during the synthesis process. The DMT group protects the hydroxyl group, preventing unwanted reactions. Once incorporated, the DMT group is removed, allowing the oligonucleotide to participate in further biochemical reactions. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of the oligonucleotide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DMT-locA(bz) Phosphoramidite
- DMT-locC(bz) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMT-locG(ib) Phosphoramidite is unique due to its specific structure, which includes the guanosine base and the DMT protecting group. This structure allows for efficient synthesis of guanosine-containing oligonucleotides, which are crucial for various biological and medical applications .
Propriétés
Formule moléculaire |
C45H54N7O9P |
|---|---|
Poids moléculaire |
867.9 g/mol |
Nom IUPAC |
N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1 |
Clé InChI |
UUBFSNDSLDOIDQ-GTXKTLGCSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
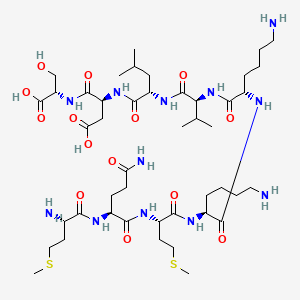
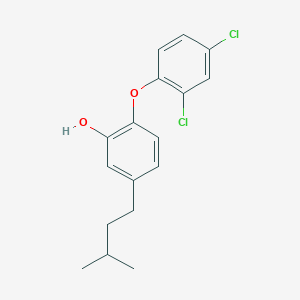
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)

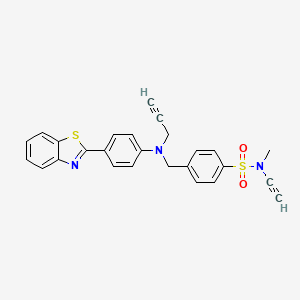


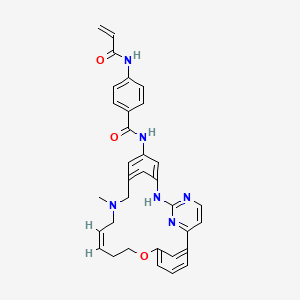
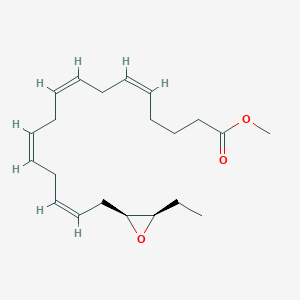
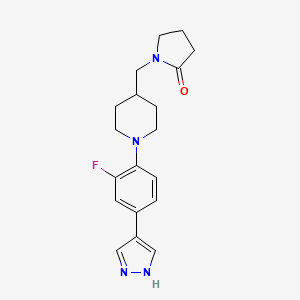
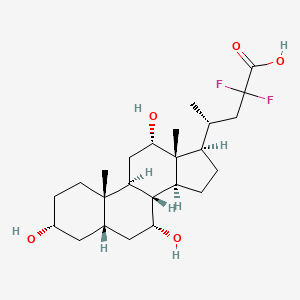
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
